molecular formula C6H11I B15198323 5-Iodo-2-methyl-2-pentene CAS No. 43161-11-1

5-Iodo-2-methyl-2-pentene

Cat. No.: B15198323
CAS No.: 43161-11-1
M. Wt: 210.06 g/mol
InChI Key: GYZXREZVEDFMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-methyl-2-pentene is an organic compound with the molecular formula C6H11I. It is a derivative of pentene, where an iodine atom is substituted at the fifth position and a methyl group at the second position of the pentene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methyl-2-pentene typically involves the iodination of 2-methyl-2-pentene. One common method is the addition of iodine to the double bond of 2-methyl-2-pentene in the presence of a catalyst such as silver nitrate or mercuric acetate. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methyl-2-pentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Iodo-2-methyl-2-pentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-2-pentene involves its interaction with various molecular targets. The iodine atom and the double bond in the compound make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the reactions and the target molecules .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-2-methyl-2-pentene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic size and higher electronegativity of iodine influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

5-Iodo-2-methyl-2-pentene is an organic compound with notable biological activities, particularly in the fields of pharmacology and organic synthesis. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C6H11I
  • Molecular Weight : 210.06 g/mol
  • Structure :
    • InChI: InChI=1S/C6H11I/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3
    • SMILES: C(=CCCI)(C)C

Biological Activity

This compound exhibits various biological activities, primarily attributed to its reactivity and structural properties. Its iodine atom can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that halogenated compounds like this compound possess antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The compound's ability to disrupt cellular processes has been linked to its iodine content, which may enhance its reactivity with biological molecules .

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy of this compound against pathogenic bacteria.
    • Methodology : Disc diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects of this compound on human cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability post-treatment.
    • Results : The compound exhibited a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .

Research Findings

A comprehensive literature review reveals the following key points regarding the biological activity of this compound:

Study FocusFindings
Antimicrobial EfficacyEffective against S. aureus and E. coli with significant inhibition zones .
Cytotoxic EffectsInduces cytotoxicity in cancer cell lines with dose-dependent responses .
Synthesis ApplicationsServes as a versatile intermediate in organic synthesis due to its reactivity .

Properties

CAS No.

43161-11-1

Molecular Formula

C6H11I

Molecular Weight

210.06 g/mol

IUPAC Name

5-iodo-2-methylpent-2-ene

InChI

InChI=1S/C6H11I/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3

InChI Key

GYZXREZVEDFMNG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCI)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.